molecular formula C15H15ClN2O4 B2886737 N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396883-05-8

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Cat. No. B2886737
CAS RN: 1396883-05-8
M. Wt: 322.75
InChI Key: HHSZVLOCHREROV-UHFFFAOYSA-N
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Description

The molecule N-(2-chlorophenyl)-2-(furan-2-yl)acetamide consists of 10 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular weight of N-(2-chlorophenyl)-2-(furan-2-yl)acetamide is determined by the sum of the atomic weights of each constituent element .

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low catalyst loadings and relatively low temperatures, proving its utility in the synthesis of pharmaceutically relevant compounds (Bhunia, Kumar, & Ma, 2017).

Synthetic Approach to Di- and Mono-Oxalamides

A novel synthetic route has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the versatility of oxalamide derivatives in organic synthesis. This method offers a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, highlighting the compound's significance in the synthesis of complex organic molecules (Mamedov et al., 2016).

Application in Hydroxylation Reactions

The combination of Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) has shown to be a powerful catalytic system for the hydroxylation of (hetero)aryl halides. This catalytic system enables the conversion of a wide range of (hetero)aryl chlorides into their corresponding phenols and hydroxylated heteroarenes under mild conditions, demonstrating the compound's utility in facilitating important chemical transformations (Xia et al., 2016).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-15(21,12-7-4-8-22-12)9-17-13(19)14(20)18-11-6-3-2-5-10(11)16/h2-8,21H,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSZVLOCHREROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

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